4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C10H9BrN2. It is characterized by a pyrrolo[2,3-b]pyridine core structure substituted with a bromine atom at the 4-position and a cyclopropyl group at the 1-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromo-1H-pyrrolo[2,3-b]pyridine with cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an inert atmosphere to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are utilized under mild conditions.
Major Products Formed: The major products formed from these reactions include substituted pyrrolo[2,3-b]pyridines, N-oxides, amines, and biaryl compounds .
Scientific Research Applications
4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific kinases.
Industry: The compound is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to modulate signaling pathways makes it a valuable tool in drug discovery .
Comparison with Similar Compounds
4-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the cyclopropyl group, which may affect its biological activity.
1-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom, which can influence its reactivity and interactions.
4-Bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: Contains an additional carboxylate group, altering its chemical properties.
Uniqueness: 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical and biological properties. These substitutions enhance its potential as a versatile compound in various applications .
Properties
IUPAC Name |
4-bromo-1-cyclopropylpyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-9-3-5-12-10-8(9)4-6-13(10)7-1-2-7/h3-7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRCYAIZCOUNBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C(C=CN=C32)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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